2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol
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Overview
Description
2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-methylimidazole with an appropriate amino alcohol under acidic or basic conditions can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different functional groups.
Imidazole: The parent compound of the imidazole ring, lacking the amino and hydroxyl groups.
5-methylimidazole: A methylated derivative of imidazole, similar in structure but without the amino and hydroxyl groups.
Uniqueness
2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical reactions and biological interactions
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-amino-3-(5-methyl-1H-imidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-7(10-4-9-5)2-6(8)3-11/h4,6,11H,2-3,8H2,1H3,(H,9,10) |
InChI Key |
WMTKZSYLZKFYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CC(CO)N |
Origin of Product |
United States |
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